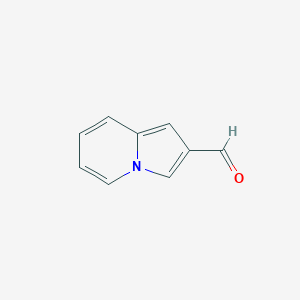
Indolizine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolizine-2-carbaldehyde is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₇NO. It is a derivative of indolizine, which is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolizine-2-carbaldehyde can be achieved through various methods. One notable approach is the recyclable stereoauxiliary aminocatalyzed strategy, which involves the [3+2] annulation of acyl pyridines and α,β-unsaturated aldehydes. This method utilizes aminosugars derived from biomass and provides an efficient one-pot synthesis of trisubstituted indolizine-2-carbaldehydes . Another method involves the use of the Scholtz reaction, Tschitschibabin reaction, pyridinium N-methylides, and cyclization of alkynes with heteroaromatic compounds .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis strategies. These methods often require the use of organometallic reagents, Lewis acids, and potentially toxic solvents, which can limit their economical applications .
Chemical Reactions Analysis
Types of Reactions: Indolizine-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include indolizine derivatives with different functional groups, which can be further utilized in various synthetic applications .
Scientific Research Applications
Indolizine-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of indolizine-2-carbaldehyde involves its interaction with various molecular targets and pathways. It can mimic the structure of peptides and bind reversibly to enzymes, exhibiting significant physiological and pharmacological activities . The compound’s unique electronic structure allows it to participate in various biochemical processes, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Indole: A structurally similar compound with a benzene ring fused to a pyrrole ring.
Pyrrole: Another nitrogen-containing heterocycle with significant biological and synthetic applications.
Quinoline: A heterocyclic compound with a benzene ring fused to a pyridine ring, known for its antimalarial properties.
Uniqueness: Indolizine-2-carbaldehyde stands out due to its unique bicyclic structure and versatile reactivity. Its ability to undergo various chemical transformations and its wide range of applications in different fields make it a compound of significant interest in both academic and industrial research .
Properties
Molecular Formula |
C9H7NO |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
indolizine-2-carbaldehyde |
InChI |
InChI=1S/C9H7NO/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-7H |
InChI Key |
GZAJGIDURHUVHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




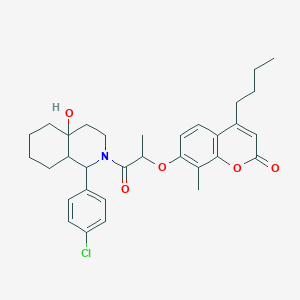
![Methanone, [(3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl](tetrahydro-2H-pyran-4-yl)-](/img/structure/B15174755.png)
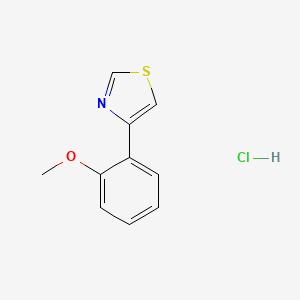
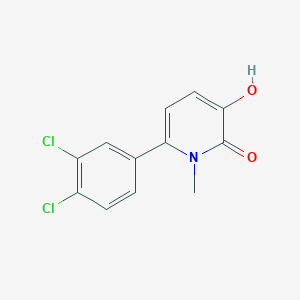
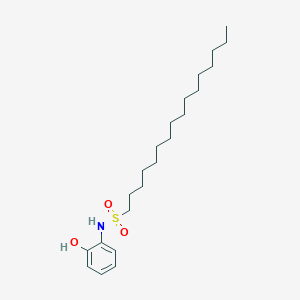
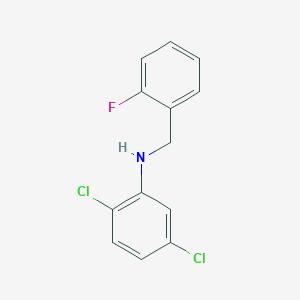
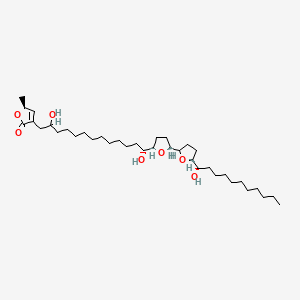
![1-[2-(2-Chloroethyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B15174790.png)
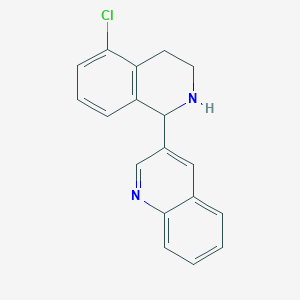
![[2-(3-Phenylpropylidene)cyclohept-3-en-1-yl]acetic acid](/img/structure/B15174821.png)
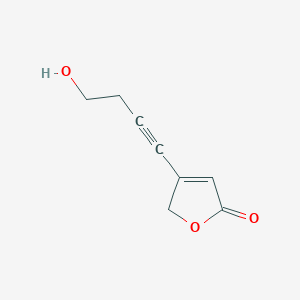
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-[(4-Methoxyphenyl)aMino]-4-oxo-5(4H)-thiazolylidene]Methyl]-2-furanyl]-](/img/structure/B15174837.png)
